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Abstract
N-Oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling

molecules with growing interest in the scientific community. Structurally similar to the

endocannabinoid anandamide, OlAla exhibits a distinct pharmacological profile primarily

characterized by its activity as a peroxisome proliferator-activated receptor alpha (PPARα)

agonist and a weak inhibitor of fatty acid amide hydrolase (FAAH). This technical guide

provides a comprehensive overview of the current understanding of N-Oleoyl alanine's

pharmacology, including its mechanism of action, pharmacokinetics, and pharmacodynamics,

with a focus on its potential therapeutic applications in substance withdrawal and dependence.

The guide also addresses the significant gaps in the publicly available toxicological data for this

compound, a critical consideration for drug development professionals. All quantitative data are

summarized in structured tables, and key experimental methodologies and signaling pathways

are detailed and visualized.

Introduction
N-acyl amino acids are a class of endogenous lipids that play crucial roles in various

physiological processes, including inflammation, energy metabolism, and neurotransmission.

N-Oleoyl alanine, the amide conjugate of oleic acid and L-alanine, has emerged as a molecule

of interest due to its demonstrated efficacy in preclinical models of opioid, nicotine, and alcohol

dependence.[1][2][3][4][5] Its dual mechanism of action, targeting both PPARα and FAAH,
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suggests a potential for multifactorial therapeutic effects. This guide aims to consolidate the

existing scientific literature on N-Oleoyl alanine to serve as a foundational resource for

researchers and professionals in the field of drug discovery and development.

Pharmacology
Mechanism of Action
N-Oleoyl alanine's pharmacological effects are primarily attributed to its interaction with two

key molecular targets:

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism: OlAla directly activates

PPARα, a nuclear receptor that functions as a transcription factor regulating the expression

of genes involved in lipid metabolism and inflammation.[6][7][8] The activation of PPARα is a

key mechanism underlying many of OlAla's observed effects, particularly in the context of

substance withdrawal.[6]

Fatty Acid Amide Hydrolase (FAAH) Inhibition: OlAla is a weak inhibitor of FAAH, the primary

enzyme responsible for the degradation of the endocannabinoid anandamide and other

bioactive fatty acid amides.[7] By weakly inhibiting FAAH, OlAla can lead to a modest

elevation of endogenous anandamide levels, which in turn can modulate cannabinoid

receptor signaling.[7]

The interference with the aversive effects of naloxone-precipitated morphine withdrawal by

OlAla has been shown to be prevented by both a PPARα antagonist and a CB1 receptor

antagonist, highlighting the contribution of both pathways to its in vivo activity.[8]

Signaling Pathways
Upon binding to OlAla, PPARα forms a heterodimer with the retinoid X receptor (RXR). This

complex then binds to specific DNA sequences known as peroxisome proliferator response

elements (PPREs) in the promoter region of target genes, leading to the modulation of their

transcription. This pathway is central to regulating lipid metabolism and inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

